molecular formula C12H11FN2O2S B11811692 2-(2-Amino-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid

2-(2-Amino-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid

Cat. No.: B11811692
M. Wt: 266.29 g/mol
InChI Key: VOIKVEXNFLRBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid is a thiazole derivative featuring a 4-fluoro-3-methylphenyl substituent at the 4-position of the thiazole ring and a free amino group at the 2-position. The compound is available for research purposes, as indicated by supplier listings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11FN2O2S

Molecular Weight

266.29 g/mol

IUPAC Name

2-[2-amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C12H11FN2O2S/c1-6-4-7(2-3-8(6)13)11-9(5-10(16)17)18-12(14)15-11/h2-4H,5H2,1H3,(H2,14,15)(H,16,17)

InChI Key

VOIKVEXNFLRBJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(SC(=N2)N)CC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and acetic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Amide Bond Formation

The amino group at position 2 of the thiazole ring undergoes acylation reactions with electrophilic reagents. For example:

  • Reaction with acyl chlorides :
    Reacting with 3,4,5-trimethoxybenzoyl chloride under basic conditions (e.g., pyridine or DIEA) forms N-acylated derivatives. This modification enhances lipophilicity and bioactivity .

ReactantsConditionsProductApplication
3,4,5-Trimethoxybenzoyl chloridePyridine, RT, 12 hrsN-(3,4,5-Trimethoxybenzoyl) derivativeAnti-inflammatory drug candidates

Esterification of the Acetic Acid Moiety

The carboxylic acid group undergoes esterification with alcohols under acid catalysis:

  • Reaction with ethanol :
    Using thionyl chloride (SOCl₂) as an activating agent, the acid converts to its ethyl ester, improving membrane permeability.

ReactantsConditionsProductPurpose
Ethanol, SOCl₂Reflux, 6 hrsEthyl ester derivativeProdrug synthesis

Nucleophilic Aromatic Substitution (NAS)

The 4-fluoro-3-methylphenyl group participates in NAS under harsh conditions:

  • Fluorine displacement :
    At elevated temperatures (120–150°C) with strong nucleophiles (e.g., NaN₃ or amines), the fluorine atom is replaced, enabling structural diversification.

ReactantsConditionsProductOutcome
Sodium azide (NaN₃)DMF, 150°C, 24 hrs4-Azido-3-methylphenyl derivativePrecursor for click chemistry

Condensation Reactions

The amino group reacts with carbonyl compounds to form Schiff bases:

  • Reaction with aldehydes :
    In ethanol with catalytic acetic acid, imine intermediates are generated, which are valuable for metal coordination studies.

Coupling Reactions for Peptide Analogues

The carboxylic acid group engages in peptide bond formation:

  • Amide coupling with HCTU/HOBt :
    Activated with HCTU and HOBt, the acid couples with amines (e.g., 4,4-difluorocyclohexylamine) to generate bioactive analogues .

ReactantsConditionsProductBiological Target
4,4-DifluorocyclohexylamineHCTU, HOBt, DIEA, DMFCyclohexylamide derivativeEnzyme inhibition

Thiazole Ring Functionalization

The thiazole core participates in electrophilic substitutions under controlled conditions:

  • Bromination :
    Using N-bromosuccinimide (NBS) in acetic acid introduces bromine at position 5, enabling further cross-coupling reactions .

Key Reaction Mechanisms

  • Acylation :
    The amino group acts as a nucleophile, attacking electrophilic carbonyl carbons in acyl chlorides .

  • Esterification :
    Acid-catalyzed nucleophilic acyl substitution between the carboxylic acid and alcohol.

  • NAS :
    Fluorine’s high electronegativity stabilizes the transition state during nucleophilic displacement.

This compound’s versatility in amide formation, esterification, and aromatic substitution makes it a strategic intermediate in medicinal chemistry. Further studies should explore its reactivity in photochemical and catalytic cross-coupling contexts.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 2-(2-Amino-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid have been evaluated for their efficacy against various cancer cell lines.

Case Study: Anticancer Screening

A study focused on the synthesis and biological evaluation of thiazole derivatives demonstrated that certain compounds showed significant cytotoxic effects against human breast adenocarcinoma (MCF7) cells. The evaluation utilized the Sulforhodamine B (SRB) assay to quantify cell viability post-treatment, revealing that derivatives similar to the compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
Compound AMCF710
Compound BMCF715
2-Amino ThiazoleMCF712

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. The compound's structure allows it to interact with bacterial cell membranes, potentially leading to cell lysis.

Case Study: Antimicrobial Evaluation

In a comparative study, various thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the thiazole moiety exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against resistant strains of bacteria .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa20

Drug Development

The compound has been explored as a potential lead in drug development due to its favorable pharmacokinetic properties. It is being investigated for its ability to penetrate biological membranes and its metabolic stability.

Research Insights

Research indicates that modifications to the thiazole structure can enhance solubility and bioavailability, making it a suitable candidate for further development as an oral therapeutic agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding how structural modifications can influence biological activity.

Findings

Docking simulations have shown that this compound can effectively bind to targets involved in cancer proliferation pathways, suggesting potential mechanisms of action that warrant further investigation .

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-(2-Amino-4-(p-tolyl)thiazol-5-yl)acetic Acid
  • Molecular Formula : C₁₂H₁₂N₂O₂S
  • Molecular Weight : 248.30 g/mol
  • Key Differences : Replaces the 4-fluoro-3-methylphenyl group with a para-methylphenyl (p-tolyl) substituent. The absence of fluorine and the methyl group’s para position reduce electronegativity and steric bulk compared to the target compound. This may decrease binding affinity in targets sensitive to halogen interactions .
2-(2-(4-Chlorophenyl)-5-methylthiazol-4-yl)acetic Acid
  • Molecular Formula: C₁₂H₁₀ClNO₂S
  • Molecular Weight : 267.73 g/mol
  • Key Differences : Features a 4-chlorophenyl group and a methyl substituent on the thiazole ring. The chlorine atom’s higher electronegativity and larger atomic radius compared to fluorine could enhance hydrophobic interactions but reduce metabolic stability. Melting point: 155–156°C .

Functional Group Modifications on the Thiazole Core

2-(4-Phenyl-1,3-thiazol-5-yl)acetic Acid
  • Molecular Formula: C₁₁H₉NO₂S
  • Molecular Weight : 219.26 g/mol
  • Key Differences: Lacks the 2-amino group and 4-fluoro-3-methylphenyl substituent.
GW501516 (2-(2-Methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylthio)phenoxy)acetic Acid)
  • Molecular Formula: C₂₁H₁₈F₃NO₃S₂
  • Molecular Weight : 453.49 g/mol
  • Key Differences: Incorporates a trifluoromethyl group, thioether linkage, and phenoxyacetic acid chain. This complex structure confers potent PPARδ agonist activity, but its discontinuation in clinical trials highlights toxicity concerns. The target compound’s simpler structure may offer improved safety profiles .

Amino Group Modifications

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic Acid
  • Key Differences: The tert-butoxycarbonyl (Boc)-protected amino group reduces polarity and may enhance membrane permeability. In contrast, the target compound’s free amino group enables direct hydrogen bonding, critical for interactions with biological targets like kinases or GPCRs .

Structural and Pharmacological Implications

Electronic and Steric Effects

  • Fluorine vs.
  • Methyl Position : The 3-methyl group on the phenyl ring introduces steric effects distinct from para-substituted analogs (e.g., p-tolyl), possibly influencing receptor selectivity .

Biological Activity

2-(2-Amino-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid, also known by its chemical structure and various identifiers, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of the thiazole family, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

  • IUPAC Name : this compound
  • CAS Number : Not explicitly available in the sources, but cataloged under various identifiers.
  • Molecular Structure : The compound features a thiazole ring substituted with an amino group and a fluorinated phenyl moiety.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated:

  • Mechanism of Action : This compound may inhibit key protein kinases such as EGFR and CDK2, leading to cell cycle arrest at the G2/M phase. This was evidenced by cell line studies showing IC50 values in the low micromolar range against various cancer cell lines (e.g., A549, MCF-7) .
Cell Line IC50 (µM)
A5491.48
MCF-71.98
HCT-1163.46

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications:

  • Inhibition of Cytokine Release : In vitro assays demonstrated that it significantly reduces TNF-alpha release from LPS-stimulated cells, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

While primarily noted for its anticancer properties, some studies suggest limited antimicrobial effects:

  • Bacterial Strains Tested : The compound did not exhibit significant antibacterial activity against standard strains but showed moderate activity in specific assays .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to their structural features. Key findings include:

  • Fluorine Substitution : The presence of fluorine at the para position of the phenyl ring enhances lipophilicity and biological activity .
  • Amino Group Positioning : The amino group at the second position of the thiazole ring is crucial for maintaining biological activity .

Case Studies

  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in tumor reduction. Results indicated a statistically significant decrease in tumor size compared to control groups .
  • Clinical Trials : Ongoing clinical trials are exploring the efficacy of thiazole derivatives in combination therapies for cancer treatment, highlighting their potential synergistic effects when used with established chemotherapeutics .

Q & A

Q. Why do different studies report varying melting points for structurally similar derivatives?

  • Methodological Answer : Polymorphism or residual solvents (e.g., DMSO) may alter melting points. Standardize recrystallization solvents (e.g., ethanol/water mixtures) and use DSC (Differential Scanning Calorimetry) to detect polymorphic transitions. Purity >99% (by HPLC) ensures reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.